RP101075

Description

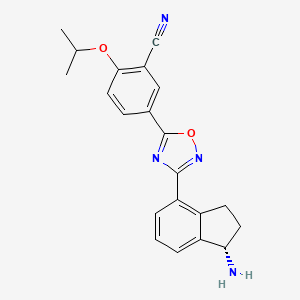

The exact mass of the compound (S)-5-(3-(1-amino-2,3-dihydro-1H-inden-4-yl)-1,2,4-oxadiazol-5-yl)-2-isopropoxybenzonitrile is 360.15862589 g/mol and the complexity rating of the compound is 562. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality RP101075 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about RP101075 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-[3-[(1S)-1-amino-2,3-dihydro-1H-inden-4-yl]-1,2,4-oxadiazol-5-yl]-2-propan-2-yloxybenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O2/c1-12(2)26-19-9-6-13(10-14(19)11-22)21-24-20(25-27-21)17-5-3-4-16-15(17)7-8-18(16)23/h3-6,9-10,12,18H,7-8,23H2,1-2H3/t18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGUXQKIWMYYPQI-SFHVURJKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC(C4=CC=C3)N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CC[C@@H](C4=CC=C3)N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1306760-73-5 | |

| Record name | RP-101075 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1306760735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RP-101075 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EK8WS2OJX0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Core Mechanism of Action: Selective S1P Receptor Agonism

An In-Depth Technical Guide to the Mechanism of Action of RP101075

RP101075 is a potent and orally active small molecule that functions as a selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1PR1) and Sphingosine-1-Phosphate Receptor 5 (S1PR5).[1][2] It is one of the primary active metabolites of Ozanimod (RPC1063), a drug developed for the treatment of autoimmune diseases such as relapsing multiple sclerosis and ulcerative colitis.[1][3] The therapeutic effects of RP101075 are primarily derived from its interaction with S1PR1, which plays a crucial role in regulating the trafficking of lymphocytes.[3]

Activation of S1PR1 on lymphocytes by RP101075 leads to the internalization of the receptor. This process functionally antagonizes the natural signaling of its ligand, sphingosine-1-phosphate (S1P), which is essential for the egress of lymphocytes from secondary lymphoid organs. By preventing the migration of C-C chemokine receptor type 7 (CCR7)+ T cells and B cells from the lymph nodes into the peripheral circulation, RP101075 causes a reversible, dose-dependent reduction in circulating lymphocytes, a condition known as lymphopenia. This sequestration of autoreactive lymphocytes prevents them from reaching sites of inflammation, thereby mitigating tissue damage in autoimmune conditions.

Beyond its immunomodulatory effects, RP101075 has demonstrated neuroprotective and vasculoprotective activities. In preclinical models of intracerebral hemorrhage, it attenuates neurological deficits, reduces brain edema, and decreases the infiltration of inflammatory cells like lymphocytes, neutrophils, and microglia. Furthermore, it enhances blood-brain barrier integrity and alleviates neuronal death. In models of cerebrovascular thrombosis, RP101075 improves microvascular circulation and reduces thrombus volume.

Signaling Pathway and Metabolic Fate

The mechanism of RP101075 begins with its binding to S1PR1, a G-protein-coupled receptor (GPCR). This activation leads to the sequestration of lymphocytes within lymph nodes. RP101075 itself is a product of the metabolism of Ozanimod, primarily mediated by cytochrome P450 (CYP) 3A. Subsequently, RP101075 is further metabolized, notably by Monoamine Oxidase B (MAO-B), which catalyzes a stereospecific oxidative deamination to form the metabolite CC112273.

Quantitative Data

The potency and selectivity of RP101075 have been characterized through various in vitro assays. The data below summarizes its binding affinity and functional activity at the S1P receptors, as well as the kinetics of its metabolism.

Table 1: In Vitro Potency (EC50) of RP101075 and Related Compounds

| Compound | S1PR1 (nM) | S1PR5 (nM) | Selectivity (S1PR5/S1PR1) | Notes |

| RP101075 | 0.185 / 0.27 | 5.9 | >21-fold | Highly potent and selective for S1PR1 over S1PR5. >10,000-fold selectivity over S1PR2, 3, and 4. |

| RPC1063 (Ozanimod) | 0.156 / 0.44 | 11.1 | ~25-fold | Parent compound. |

| RP101442 | 0.131 | 171 | >1300-fold | Another active metabolite of Ozanimod. |

| RP101988 | 0.19 | 32.8 | ~172-fold | Another active metabolite of Ozanimod. |

Table 2: Pharmacokinetic and Distribution Properties

| Parameter | Value | Species | Notes |

| Brain to Blood Ratio | 31 | Preclinical Species | Indicates significant crossing of the blood-brain barrier. |

| Metabolite/Parent Ratio | 0.85 | Preclinical/Human | Ratio of RP101075 to parent compound RPC1063 after dosing. |

| Median Tmax | ~6 hours | Human | Time to reach maximum plasma concentration. |

| Elimination Half-life (t1/2) | ~19-22 hours | Human | Similar to Ozanimod and another metabolite, RP101988. |

Table 3: Kinetic Parameters of RP101075 Metabolism by MAO-B

| Parameter | Value | Source |

| KMapp | 4.8 µM | Human Liver Mitochondrial Fractions |

| Vmax | 50.3 pmol/min/mg protein | Human Liver Mitochondrial Fractions |

| Intrinsic Clearance (Clint) | 12 µl/min/mg | Human Liver Mitochondrial Fractions |

| KM | 1.1 µM | Human Recombinant MAO-B |

Experimental Protocols

The mechanism of action and efficacy of RP101075 have been elucidated through a series of key in vitro and in vivo experiments.

In Vitro S1PR1 Potency Assay (cAMP Inhibition)

This assay determines the functional potency of RP101075 by measuring its ability to inhibit the production of cyclic AMP (cAMP) following stimulation, a downstream effect of S1PR1 activation.

-

Objective: To determine the EC50 value of RP101075 at the S1P1 receptor.

-

Methodology:

-

Cells expressing the human S1P1 receptor are cultured and prepared.

-

The cells are treated with varying concentrations of RP101075.

-

cAMP production is stimulated using an agent like forskolin.

-

The concentration of intracellular cAMP is measured, typically using a competitive immunoassay (e.g., HTRF or ELISA).

-

The results are plotted as a dose-response curve, and the EC50 value is calculated, representing the concentration of RP101075 that produces 50% of the maximal inhibition of cAMP production.

-

In Vivo Efficacy in Mouse EAE Model

The Experimental Autoimmune Encephalomyelitis (EAE) model is a widely used animal model for human multiple sclerosis to assess the therapeutic potential of immunomodulatory agents.

-

Objective: To evaluate the ability of RP101075 to reduce disease severity by preventing inflammatory cell infiltration into the central nervous system.

-

Methodology:

-

Induction: EAE is induced in female C57BL/6 mice by immunization with Myelin Oligodendrocyte Glycoprotein (MOG) peptide (MOG35-55) in Complete Freund's Adjuvant. Pertussis toxin is administered on day 0 and day 2 to facilitate immune cell entry into the CNS.

-

Treatment: Upon the first signs of clinical symptoms (e.g., limp tail), mice are randomized into treatment groups. RP101075 is administered orally once daily at specified doses (e.g., 0.1 and 0.3 mg/kg).

-

Monitoring: Animals are monitored daily for clinical signs of disease (e.g., paralysis) and body weight.

-

Endpoint Analysis: After a set treatment period (e.g., 14 days), blood is collected to measure lymphocyte counts as a pharmacodynamic biomarker. Efficacy is determined by the reduction in clinical disease scores compared to a vehicle-treated control group.

-

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. Cardiac Safety of Ozanimod, a Novel Sphingosine‐1‐Phosphate Receptor Modulator: Results of a Thorough QT/QTc Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ozanimod (RPC1063), a selective S1PR1 and S1PR5 modulator, reduces chronic inflammation and alleviates kidney pathology in murine systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]

RP101075 as a selective S1PR1 agonist

An In-depth Technical Guide to RP101075: A Selective S1PR1 Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

RP101075 is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1PR1), identified as a major active metabolite of the immunomodulatory drug Ozanimod (RPC1063)[1][2]. Ozanimod is approved for the treatment of relapsing forms of multiple sclerosis and ulcerative colitis[3][4]. The therapeutic effects of Ozanimod are mediated, in large part, by RP101075, which demonstrates high affinity and functional activity at S1PR1[5]. This document provides a comprehensive technical overview of RP101075, including its mechanism of action, pharmacological data, and detailed experimental protocols for its characterization.

Mechanism of Action

RP101075 is a selective agonist for S1PR1 and S1PR5. S1PR1 is a G protein-coupled receptor (GPCR) that plays a critical role in lymphocyte trafficking. Upon activation by an agonist like RP101075, S1PR1 on the surface of lymphocytes is internalized, rendering the cells unresponsive to the endogenous ligand, sphingosine-1-phosphate (S1P), which is crucial for their egress from secondary lymphoid organs. This functional antagonism leads to the sequestration of lymphocytes, particularly CCR7+ T cells and B cells, within the lymph nodes, thereby reducing the number of circulating lymphocytes that can infiltrate tissues and contribute to inflammation and autoimmune pathology.

Signaling Pathway

The binding of RP101075 to S1PR1, which is primarily coupled to the Gi/o family of G proteins, initiates a downstream signaling cascade. This results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The activation of Gi/o also leads to the activation of other signaling pathways, including the Ras-MAPK and PI3K-Akt pathways, which are involved in cell survival and proliferation.

Caption: S1PR1 Signaling Pathway Activated by RP101075.

Quantitative Pharmacological Data

The following tables summarize the in vitro potency and selectivity of RP101075 at the S1P receptors.

Table 1: In Vitro Potency of RP101075

| Receptor | Assay Type | Parameter | Value (nM) | Reference |

| S1PR1 | GTPγS Binding | EC50 | 0.27 | |

| S1PR1 | cAMP Inhibition | EC50 | 0.185 | |

| S1PR5 | GTPγS Binding | EC50 | 5.9 |

Table 2: Selectivity Profile of RP101075

| Receptor | Selectivity over S1PR1 (fold) | Reference |

| S1PR2 | >10,000 | |

| S1PR3 | >10,000 | |

| S1PR4 | >10,000 | |

| S1PR5 | >100 |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Assays

1. Radioligand Binding Assay

This assay is used to determine the binding affinity of RP101075 to S1P receptors.

-

Cell Lines: CHO or HEK293 cells stably expressing human S1PR1.

-

Radioligand: [³²P]S1P or a suitable tritiated S1PR1 antagonist.

-

Procedure:

-

Prepare cell membranes from the transfected cell lines.

-

In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of RP101075.

-

Incubate at room temperature for 1-2 hours to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through a glass fiber filter plate.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the IC50 value by non-linear regression analysis of the competition binding data.

-

2. GTPγS Binding Assay

This functional assay measures the activation of G proteins following agonist binding to the receptor.

-

Cell Lines: CHO or HEK293 cells expressing human S1PR1.

-

Reagents: [³⁵S]GTPγS, GDP, and varying concentrations of RP101075.

-

Procedure:

-

Prepare cell membranes.

-

Incubate the membranes with GDP and varying concentrations of RP101075.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate at 30°C for 30-60 minutes.

-

Terminate the reaction by rapid filtration.

-

Measure the amount of bound [³⁵S]GTPγS by scintillation counting.

-

Calculate the EC50 value from the dose-response curve.

-

3. cAMP Assay

This assay quantifies the inhibition of adenylyl cyclase activity upon S1PR1 activation.

-

Cell Lines: CHO or HEK293 cells expressing human S1PR1.

-

Reagents: Forskolin (B1673556) (to stimulate adenylyl cyclase), varying concentrations of RP101075, and a commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Procedure:

-

Plate the cells in a 96- or 384-well plate.

-

Pre-incubate the cells with varying concentrations of RP101075.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Lyse the cells and measure the intracellular cAMP concentration using the chosen assay kit.

-

Determine the IC50 value for the inhibition of forskolin-stimulated cAMP production.

-

In Vivo Models

1. Intracerebral Hemorrhage (ICH) Mouse Model

This model is used to evaluate the neuroprotective effects of RP101075.

-

Animal Strain: C57BL/6 mice.

-

Procedure:

-

Anesthetize the mice and place them in a stereotaxic frame.

-

Induce ICH by injecting autologous blood or collagenase into the striatum.

-

Administer RP101075 (e.g., 0.3-0.6 mg/kg) orally at specified time points post-ICH induction.

-

Assess neurological deficits using a standardized scoring system at various time points.

-

At the end of the study, sacrifice the animals and measure brain edema, infarct volume, and markers of inflammation (e.g., cytokine levels, immune cell infiltration) in the brain tissue.

-

2. Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model

This is a model for multiple sclerosis used to assess the immunomodulatory effects of RP101075.

-

Animal Strain: C57BL/6 mice.

-

Procedure:

-

Induce EAE by immunizing mice with a myelin antigen (e.g., MOG₃₅₋₅₅) in complete Freund's adjuvant, followed by pertussis toxin injections.

-

Begin oral administration of RP101075 (e.g., 0.1-0.3 mg/kg/day) at the onset of clinical signs or prophylactically.

-

Monitor the animals daily for clinical signs of EAE and score the disease severity.

-

At the end of the study, collect blood for lymphocyte counts and tissues (spleen, lymph nodes, spinal cord) for histological analysis of inflammation and demyelination.

-

3. Systemic Lupus Erythematosus (SLE) NZBWF1 Mouse Model

This model is used to study the efficacy of RP101075 in a model of systemic autoimmunity.

-

Animal Strain: NZB/W F1 female mice.

-

Procedure:

-

Begin treatment with RP101075 (e.g., 0.3-3 mg/kg/day, orally) at an age when the mice start to develop signs of SLE (e.g., 23 weeks).

-

Monitor disease progression by measuring proteinuria and blood urea (B33335) nitrogen (BUN) levels regularly.

-

At the end of the study, collect blood for autoantibody titers and spleens for lymphocyte subset analysis.

-

Perform histological analysis of the kidneys to assess glomerulonephritis and immune complex deposition.

-

Experimental and Logical Workflows

In Vitro Characterization Workflow

Caption: In Vitro Characterization Workflow for RP101075.

In Vivo Efficacy Testing Workflow

Caption: In Vivo Efficacy Testing Workflow for RP101075.

Safety and Pharmacokinetics

RP101075, as a metabolite of Ozanimod, has been part of the extensive safety and pharmacokinetic assessments of the parent drug. Ozanimod is generally well-tolerated. Due to its selectivity for S1PR1 and S1PR5 and lack of activity at S1PR3, RP101075 is expected to have a favorable cardiovascular safety profile, with a reduced risk of bradycardia and other cardiac effects that have been associated with less selective S1P receptor modulators.

Pharmacokinetic studies in humans have shown that after oral administration of Ozanimod, RP101075 is a major circulating active metabolite. It has a high steady-state brain-to-blood ratio, suggesting good central nervous system penetration, which is relevant for its therapeutic effects in neurological conditions like multiple sclerosis.

Conclusion

RP101075 is a highly potent and selective S1PR1 agonist that is a key active metabolite of Ozanimod. Its mechanism of action, involving the sequestration of lymphocytes in lymphoid organs, underlies its therapeutic efficacy in various models of autoimmune and inflammatory diseases. The data presented in this guide demonstrate its promising pharmacological profile and provide a foundation for further research and development of selective S1PR1 modulators. The detailed experimental protocols offer a starting point for researchers aiming to investigate the properties of RP101075 and similar compounds.

References

- 1. A mouse model of intracerebral hemorrhage using autologous blood infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ozanimod (RPC1063), a selective S1PR1 and S1PR5 modulator, reduces chronic inflammation and alleviates kidney pathology in murine systemic lupus erythematosus | PLOS One [journals.plos.org]

- 3. Ozanimod (RPC1063), a selective S1PR1 and S1PR5 modulator, reduces chronic inflammation and alleviates kidney pathology in murine systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modeling intracerebral hemorrhage in mice: injection of autologous blood or bacterial collagenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Modeling Intracerebral Hemorrhage in Mice: Injection of Autologous Blood or Bacterial Collagenase - PMC [pmc.ncbi.nlm.nih.gov]

The Role of RP101075 in Immune Modulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RP101075, the active metabolite of the sphingosine-1-phosphate (S1P) receptor modulator Ozanimod, has emerged as a potent and selective agonist for S1P receptor 1 (S1PR1) and S1P receptor 5 (S1PR5). This technical guide provides an in-depth overview of the role of RP101075 in immune modulation, consolidating key preclinical data, experimental methodologies, and signaling pathways. By activating S1PR1, RP101075 effectively sequesters lymphocytes within peripheral lymphoid organs, preventing their migration to sites of inflammation. This mechanism underlies its therapeutic potential in various autoimmune and inflammatory conditions. Furthermore, its interaction with S1PR5 suggests a role in modulating the function of oligodendrocytes and natural killer (NK) cells. This document aims to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic applications of RP101075.

Introduction

Sphingosine-1-phosphate (S1P) is a critical signaling lipid that regulates a diverse array of cellular processes, including lymphocyte trafficking, endothelial barrier function, and neural cell survival, through its interaction with a family of five G protein-coupled receptors (S1PR1-5)[1][2]. Pharmacological modulation of S1P receptors has proven to be a successful strategy for the treatment of autoimmune diseases, most notably multiple sclerosis (MS)[3].

RP101075 is a potent and selective small molecule modulator of S1PR1 and S1PR5 and is the primary active metabolite of Ozanimod (RPC1063)[4][5]. Its high affinity and selectivity for S1PR1 are central to its primary mechanism of immune modulation: the reversible sequestration of lymphocytes in secondary lymphoid organs, thereby reducing the number of circulating lymphocytes available to infiltrate tissues and cause inflammation. This targeted immunomodulatory effect, coupled with a favorable cardiovascular safety profile, distinguishes RP101075 as a promising therapeutic agent.

This guide will detail the molecular interactions, cellular effects, and preclinical efficacy of RP101075, with a focus on its role in modulating the immune response.

Mechanism of Action: S1P Receptor Signaling

RP101075 exerts its immunomodulatory effects primarily through its agonist activity at S1PR1 and S1PR5.

S1PR1 Signaling and Lymphocyte Sequestration

Activation of S1PR1 on lymphocytes by RP101075 is the cornerstone of its immune-modulating activity. S1PR1 is coupled to the Gαi inhibitory G protein. Upon binding of RP101075, the receptor signals through Gαi, leading to the inhibition of adenylyl cyclase and the activation of downstream pathways, including the phosphatidylinositol 3-kinase (PI3K)-AKT and extracellular signal-regulated kinase (ERK) pathways.

This signaling cascade ultimately leads to the internalization and degradation of the S1PR1 receptor on the lymphocyte surface. Lymphocytes rely on sensing an S1P gradient between the low-S1P environment of lymphoid tissues and the high-S1P concentration in blood and lymph to egress from the lymphoid organs. By downregulating S1PR1, RP101075 renders lymphocytes unresponsive to this S1P gradient, effectively trapping them within the lymph nodes and other secondary lymphoid tissues. This sequestration prevents their recirculation and migration to sites of inflammation.

S1PR5 Signaling

RP101075 also demonstrates high affinity for S1PR5. This receptor is predominantly expressed on oligodendrocytes in the central nervous system (CNS) and on natural killer (NK) cells. In oligodendrocytes, S1PR5 signaling is implicated in promoting cell survival and inhibiting migration. Activation of S1PR5 can engage Gα12/13 proteins, leading to the activation of the Rho/Rho-associated protein kinase (ROCK) signaling pathway, which negatively impacts cell migration. In NK cells, S1PR5 is crucial for their egress from lymph nodes and bone marrow. The agonistic effect of RP101075 on S1PR5 may therefore contribute to its therapeutic effects in neurological disorders by promoting oligodendrocyte function and modulating NK cell trafficking.

Quantitative Data on RP101075 Activity and Efficacy

The following tables summarize the key quantitative data from preclinical studies of RP101075.

Table 1: In Vitro Receptor Potency of RP101075

| Receptor | EC50 (nM) | Selectivity vs. S1PR1 |

| S1PR1 | 0.27 | - |

| S1PR5 | 5.9 | >100-fold |

| S1PR2 | >10,000 | >10,000-fold |

| S1PR3 | >10,000 | >10,000-fold |

| S1PR4 | >10,000 | >10,000-fold |

| Data from reference |

Table 2: Efficacy of RP101075 in the NZBWF1 Murine Model of Systemic Lupus Erythematosus (SLE)

| Treatment Group (mg/kg) | Mean Proteinuria Score (Week 42) | Mean Serum Blood Urea Nitrogen (BUN) (mg/dL) at Termination |

| Vehicle | 3.5 | 150 |

| RP101075 (0.3) | 2.8 | 120 |

| RP101075 (1.0) | 2.2 | 80 |

| RP101075 (3.0) | 1.5 | 50 |

| *p < 0.05, *p < 0.01 vs. Vehicle. Data adapted from Taylor Meadows KR, et al. PLoS One. 2018. |

Table 3: Effect of RP101075 on Splenic Lymphocyte Subsets in the NZBWF1 SLE Model

| Cell Population | Vehicle (Mean Cell Count x 10^6) | RP101075 (3.0 mg/kg) (Mean Cell Count x 10^6) | % Reduction |

| Total T Cells | 45 | 15 | 67% |

| Naive CD4+ T Cells | 12 | 3 | 75% |

| Total B Cells | 80 | 30 | 63% |

| Plasmacytoid Dendritic Cells | 1.5 | 0.5 | 67% |

| *p < 0.01 vs. Vehicle. Data adapted from Taylor Meadows KR, et al. PLoS One. 2018. |

Table 4: Efficacy of RP101075 in a Mouse Model of Intracerebral Hemorrhage (ICH)

| Parameter | Vehicle | RP101075 (1 mg/kg) |

| Neurological Deficit Score (24h post-ICH) | 10 | 6 |

| Brain Water Content (%) (24h post-ICH) | 82 | 79 |

| Infiltrating Lymphocytes (cells/mm²) (24h post-ICH) | 150 | 50 |

| Infiltrating Neutrophils (cells/mm²) (24h post-ICH) | 250 | 100 |

| p < 0.05 vs. Vehicle. Data adapted from Sun N, et al. Stroke. 2016. |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the key experimental protocols used in the evaluation of RP101075.

NZBWF1 Murine Model of Systemic Lupus Erythematosus (SLE)

This model spontaneously develops an autoimmune disease that closely resembles human SLE, characterized by autoantibody production, glomerulonephritis, and proteinuria.

-

Animals: Female NZBWF1/J mice.

-

Disease Induction: Disease develops spontaneously, with proteinuria typically appearing between 20 and 25 weeks of age.

-

Treatment: RP101075 is administered orally (gavage) daily, starting from the onset of proteinuria (e.g., 23 weeks of age) and continuing for the duration of the study (e.g., up to 42 weeks of age).

-

Monitoring and Endpoints:

-

Proteinuria: Assessed weekly using urine dipsticks.

-

Serum Blood Urea Nitrogen (BUN) and Creatinine: Measured at study termination as indicators of kidney function.

-

Histopathology: Kidneys are harvested at termination, sectioned, and stained (e.g., with Hematoxylin and Eosin, Periodic acid-Schiff) to assess glomerulonephritis, interstitial inflammation, and fibrosis.

-

Immunophenotyping: Spleens are harvested, and single-cell suspensions are prepared for flow cytometric analysis of various immune cell populations (e.g., T cells, B cells, dendritic cells) using fluorescently labeled antibodies.

-

Collagenase-Induced Intracerebral Hemorrhage (ICH) Mouse Model

This model is used to investigate the neuroprotective and anti-inflammatory effects of RP101075 in the context of hemorrhagic stroke.

-

Animals: Male C57BL/6J mice.

-

ICH Induction:

-

Anesthetize the mouse (e.g., with isoflurane).

-

Place the mouse in a stereotaxic frame.

-

Make a small burr hole in the skull over the striatum.

-

Slowly infuse collagenase type VII (e.g., 0.075 U in 0.5 µL saline) into the striatum using a microinfusion pump.

-

Withdraw the needle slowly, and suture the scalp incision.

-

-

Treatment: RP101075 is administered orally (gavage) at a specified time point after ICH induction (e.g., 2 hours post-surgery) and then daily for a defined period (e.g., 3 days).

-

Monitoring and Endpoints:

-

Neurological Deficit Scoring: Assessed at various time points (e.g., 24, 48, 72 hours) using a standardized scoring system (e.g., Bederson score, corner turn test, forelimb placing test).

-

Brain Water Content: Determined at a specific time point (e.g., 24 hours) by comparing the wet and dry weight of the brain hemispheres to quantify brain edema.

-

Immunohistochemistry/Immunofluorescence: Brains are harvested, sectioned, and stained with antibodies against markers for immune cells (e.g., CD3 for lymphocytes, MPO for neutrophils, Iba1 for microglia/macrophages) to quantify neuroinflammation.

-

Blood-Brain Barrier (BBB) Permeability: Assessed by injecting a tracer (e.g., Evans blue dye) intravenously before sacrifice and measuring its extravasation into the brain parenchyma.

-

Conclusion

RP101075 is a potent and selective S1PR1 and S1PR5 modulator with significant immunomodulatory properties. Its primary mechanism of action, the sequestration of lymphocytes in peripheral lymphoid organs via S1PR1 activation, has been well-demonstrated in preclinical models of autoimmune disease. The quantitative data presented in this guide highlight its efficacy in reducing disease severity in models of SLE and ICH. The detailed experimental protocols provide a foundation for further investigation into its therapeutic potential. The dual engagement of S1PR1 and S1PR5 suggests that RP101075 may have a multifaceted therapeutic profile, impacting not only lymphocyte trafficking but also CNS-resident cells. This technical guide serves as a valuable resource for the scientific community to advance the understanding and potential clinical application of RP101075 in immune-mediated and inflammatory disorders.

References

- 1. Histology | PLOS One [journals.plos.org]

- 2. S1P/S1PR signaling pathway advancements in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Sphingosine-1-Phosphate Receptor Modulator Attenuated Secondary Brain Injury and Improved Neurological Functions of Mice after ICH - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sphingosine 1-phosphate: lipid signaling in pathology and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective Sphingosine-1-Phosphate Receptor 1 Modulation Attenuates Experimental Intracerebral Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetic and Pharmacodynamic Profile of RP101075: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RP101075 is an active metabolite of Ozanimod (RPC1063), a potent and selective sphingosine-1-phosphate receptor 1 (S1P1R) modulator.[1] As a key contributor to the overall pharmacological activity of its parent compound, a thorough understanding of the pharmacokinetics (PK) and pharmacodynamics (PD) of RP101075 is crucial for the development and clinical application of S1P1R-targeting therapies. This technical guide provides an in-depth overview of the PK and PD of RP101075, including detailed experimental protocols and visualizations of key biological pathways and workflows.

Pharmacokinetics of RP101075

RP101075 is formed in humans following the administration of Ozanimod.[1] It is considered a minor active metabolite in terms of plasma concentration compared to the parent drug and another major active metabolite, RP101988.[2]

Data Presentation: Pharmacokinetic Parameters of RP101075 in Healthy Volunteers

The following table summarizes the key pharmacokinetic parameters of RP101075 observed in clinical studies involving healthy adult volunteers.

| Parameter | Value | Study Condition | Source |

| Tmax (median) | ~6 hours | Following single and multiple doses of Ozanimod | [3] |

| Elimination Half-life (t½) | 19-22 hours | Following single and multiple doses of Ozanimod | [1] |

| Plasma AUC (% of total agonist) | 11% | At steady state | |

| Food Effect on Cmax (90% CI for ratio) | 0.76-0.88 | High-fat meal vs. fasted | |

| Food Effect on AUC₀-∞ (90% CI for ratio) | Within 0.80-1.25 | High-fat and low-fat meal vs. fasted |

Experimental Protocols

Clinical Pharmacokinetic Study Protocol (Adapted from NCT03644576)

This protocol outlines the methodology for a Phase 1, single-center, randomized, double-blind, placebo-controlled study to evaluate the multiple-dose pharmacokinetics of Ozanimod and its metabolites, including RP101075.

Study Design:

-

Participants: 56 healthy adult subjects.

-

Treatment Arms: Randomized to receive either Ozanimod or placebo once daily for 30 days.

-

Dosing Regimen: A dose-escalation schedule for Ozanimod was followed.

-

Blood Sampling: Blood samples for pharmacokinetic analysis of Ozanimod and its metabolites were collected at pre-dose and at various time points post-dose on specified days.

-

Analytical Method: Plasma concentrations of RP101075 were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using non-compartmental methods to determine key PK parameters such as Cmax, Tmax, and AUC.

Figure 1: Experimental Workflow for a Clinical Pharmacokinetic Study.

Laser-Induced Thrombosis Mouse Model Protocol

This protocol describes a method for inducing thrombosis in a mouse model to evaluate the pharmacodynamic effects of RP101075 on microvascular circulation.

Animal Model:

-

Male BALB/c mice are used.

Procedure:

-

Anesthesia: Mice are anesthetized.

-

Surgical Preparation: A midline laparotomy is performed to expose the mesenteric vessels.

-

Thrombosis Induction:

-

A photosensitizing dye (e.g., Rose Bengal) is administered intravenously.

-

A specific wavelength laser is focused on a mesenteric arteriole to induce endothelial injury and subsequent thrombus formation.

-

-

Treatment: RP101075 or vehicle is administered to the mice.

-

Intravital Microscopy: Thrombus formation and blood flow are monitored in real-time using an intravital microscope.

-

Data Analysis: Thrombus size, time to occlusion, and blood flow velocity are quantified.

Figure 2: Experimental Workflow for the Laser-Induced Thrombosis Mouse Model.

Pharmacodynamics of RP101075

RP101075 is a selective agonist of the S1P1 receptor. This interaction is the primary driver of its pharmacodynamic effects.

S1P1 Receptor Signaling Pathway

Activation of the S1P1 receptor by RP101075 initiates a cascade of intracellular signaling events. S1P1R is coupled to the inhibitory G protein, Gi. Upon activation, the Gαi subunit dissociates and inhibits the activity of adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). The reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), a key downstream effector of cAMP signaling.

Figure 3: RP101075-Mediated S1P1 Receptor Signaling Pathway.

Key Pharmacodynamic Effects

-

Lymphocyte Trafficking: A primary pharmacodynamic effect of S1P1R agonism is the sequestration of lymphocytes in secondary lymphoid organs, leading to a reduction in circulating lymphocytes. This effect is a key mechanism for the therapeutic efficacy of Ozanimod in autoimmune diseases.

-

Vascular Effects: RP101075 has been shown to improve microvascular circulation following thrombosis. This effect is likely mediated by its action on S1P1 receptors on endothelial cells.

Conclusion

RP101075 is a pharmacologically active metabolite of Ozanimod that contributes to the overall efficacy of the parent drug through its selective agonism of the S1P1 receptor. Its pharmacokinetic profile is characterized by a relatively long half-life. The primary pharmacodynamic effect of RP101075 is the modulation of lymphocyte trafficking and vascular function via the S1P1R-Gi-cAMP signaling pathway. The detailed protocols and pathway visualizations provided in this guide offer a comprehensive resource for researchers and professionals in the field of drug development.

References

- 1. neurology.org [neurology.org]

- 2. Effects of High- and Low-Fat Meals on the Pharmacokinetics of Ozanimod, a Novel Sphingosine-1-Phosphate Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cardiac Safety of Ozanimod, a Novel Sphingosine‐1‐Phosphate Receptor Modulator: Results of a Thorough QT/QTc Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Cellular Pathways Affected by RP101075

For Researchers, Scientists, and Drug Development Professionals

Abstract

RP101075 is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1PR1) and a major active metabolite of the immunomodulatory drug Ozanimod. This technical guide provides a comprehensive overview of the cellular pathways modulated by RP101075. By targeting S1PR1, a G protein-coupled receptor, RP101075 plays a critical role in regulating immune cell trafficking and vascular endothelial barrier integrity. This document details the molecular interactions, downstream signaling cascades, and physiological effects of RP101075, supported by quantitative data and detailed experimental methodologies. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the mechanism of action of RP101075 and its therapeutic potential.

Introduction

RP101075 is a key active metabolite of Ozanimod (RPC1063), a drug approved for the treatment of relapsing multiple sclerosis and ulcerative colitis.[1][2] Ozanimod itself is a prodrug that is metabolized to form several active compounds, with RP101075 being a significant contributor to the overall pharmacological activity.[3][4] RP101075 exhibits high potency and selectivity as an agonist for the Sphingosine-1-Phosphate Receptor 1 (S1PR1) and, to a lesser extent, S1PR5.[5] Its primary mechanism of action involves the modulation of lymphocyte trafficking, leading to the sequestration of lymphocytes in lymphoid organs and thereby reducing the infiltration of immune cells into sites of inflammation.

Physicochemical and Pharmacokinetic Properties

RP101075 is formed from Ozanimod through a dealkylation reaction predominantly mediated by the cytochrome P450 enzyme CYP3A4. It is further metabolized by monoamine oxidase B (MAO-B) to form another major active metabolite, CC112273. The pharmacokinetic profile of RP101075 has been characterized in various preclinical and clinical studies.

| Parameter | Value | Species | Reference |

| EC50 for S1PR1 | 0.27 nM | In vitro | |

| EC50 for S1PR5 | 5.9 nM | In vitro | |

| Median Tmax | ~6 hours | Human |

Table 1: Pharmacological and Pharmacokinetic Parameters of RP101075. This table summarizes key in vitro potency and human pharmacokinetic parameters of RP101075.

Core Signaling Pathway: S1PR1 Modulation

The primary molecular target of RP101075 is the S1PR1, a G protein-coupled receptor (GPCR) that is highly expressed on lymphocytes and endothelial cells. The binding of RP101075 to S1PR1 initiates a cascade of intracellular signaling events that ultimately govern cellular responses.

G Protein Coupling and Downstream Effectors

Upon agonist binding, S1PR1 primarily couples to the Gi/o family of heterotrimeric G proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociation of the G protein subunits (Gαi/o and Gβγ) triggers multiple downstream signaling pathways.

Figure 1: S1PR1 Downstream Signaling Cascade. This diagram illustrates the primary signaling pathways activated upon RP101075 binding to S1PR1.

Functional Antagonism and Lymphocyte Sequestration

A key aspect of S1PR1 modulation by agonists like RP101075 is the induction of receptor internalization and degradation. This process, often referred to as "functional antagonism," leads to a state where lymphocytes in the lymph nodes are no longer responsive to the endogenous S1P gradient that is necessary for their egress into the circulation. This results in the reversible sequestration of lymphocytes within the lymphoid organs, reducing their numbers in the peripheral blood and, consequently, their infiltration into inflamed tissues.

Figure 2: Mechanism of Lymphocyte Sequestration. This diagram illustrates how RP101075 induces S1PR1 internalization, leading to the sequestration of lymphocytes within the lymph nodes.

Cellular Pathways Affected by RP101075

The activation of S1PR1 by RP101075 impacts several critical cellular pathways, leading to its therapeutic effects.

Immune Cell Trafficking

The most well-characterized effect of RP101075 is the modulation of lymphocyte trafficking. By inducing the sequestration of lymphocytes, particularly CCR7+ T cells and B cells, in secondary lymphoid organs, RP101075 reduces the inflammatory infiltrate in target tissues.

| Cell Type | Effect | Quantitative Data | Reference |

| CCR7+ T Cells | Sequestration in lymph nodes | Dose-dependent reduction in peripheral blood | |

| B Cells | Sequestration in lymph nodes | Dose-dependent reduction in peripheral blood |

Table 2: Effects of RP101075 on Immune Cell Subsets. This table summarizes the impact of RP101075 on key immune cell populations involved in inflammatory responses.

Endothelial Barrier Function

S1PR1 is highly expressed on vascular endothelial cells and plays a crucial role in maintaining the integrity of the endothelial barrier. Activation of S1PR1 by RP101075 is thought to enhance barrier function, which can be beneficial in conditions characterized by vascular leakage and inflammation. This effect is mediated through the activation of Rac GTPase and the subsequent strengthening of cell-cell junctions.

Vascular Tone and Microcirculation

Studies have shown that selective S1PR1 modulation can improve microvascular circulation. RP101075 has been demonstrated to attenuate the reduction of blood flow velocity in cortical arterioles following thrombosis in preclinical models. This suggests a potential role in improving microcirculation in ischemic conditions.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the cellular effects of RP101075.

S1P Receptor Binding and Functional Assays

-

Objective: To determine the binding affinity and functional potency of RP101075 at S1P receptors.

-

Methodology:

-

Receptor Binding Assay: Competitive radioligand binding assays are performed using cell membranes expressing recombinant human S1P receptors. The displacement of a radiolabeled S1P ligand by increasing concentrations of RP101075 is measured to determine the inhibition constant (Ki).

-

[³⁵S]GTPγS Binding Assay: This functional assay measures the activation of G proteins upon receptor agonism. Cell membranes expressing the S1P receptor of interest are incubated with RP101075 and [³⁵S]GTPγS. The amount of bound [³⁵S]GTPγS is quantified to determine the EC50 value.

-

cAMP Assay: To measure the inhibition of adenylyl cyclase, cells expressing S1PR1 are stimulated with forskolin (B1673556) to induce cAMP production. The ability of RP101075 to inhibit this forskolin-induced cAMP increase is measured using commercially available kits.

-

Figure 3: Workflow for S1P Receptor Assays. This diagram outlines the key steps in determining the binding and functional activity of RP101075.

Lymphocyte Trafficking Assays

-

Objective: To quantify the effect of RP101075 on lymphocyte egress from lymphoid organs.

-

Methodology:

-

In Vivo Lymphopenia Studies: Rodent models (e.g., mice or rats) are treated with RP101075 via oral gavage.

-

Peripheral blood samples are collected at various time points post-treatment.

-

Lymphocyte counts are determined using flow cytometry, staining for specific cell surface markers (e.g., CD3, CD4, CD8, B220, CCR7) to identify different lymphocyte subsets.

-

The percentage reduction in circulating lymphocytes compared to vehicle-treated controls is calculated.

-

Endothelial Permeability Assays

-

Objective: To assess the effect of RP101075 on endothelial barrier function.

-

Methodology:

-

In Vitro Transendothelial Electrical Resistance (TEER): Human umbilical vein endothelial cells (HUVECs) are cultured on a porous membrane in a transwell insert.

-

The electrical resistance across the endothelial monolayer is measured over time using a voltohmmeter.

-

Cells are treated with RP101075, and the change in TEER is monitored. An increase in TEER indicates enhanced barrier function.

-

Alternatively, the flux of a fluorescently labeled tracer (e.g., FITC-dextran) across the endothelial monolayer can be measured.

-

Conclusion

RP101075 is a potent S1PR1 agonist that exerts its primary therapeutic effects through the modulation of lymphocyte trafficking and enhancement of endothelial barrier function. Its mechanism of action involves the activation of Gi/o-coupled signaling pathways, leading to the functional antagonism of S1PR1 and the sequestration of lymphocytes in lymphoid organs. The in-depth understanding of the cellular pathways affected by RP101075, as outlined in this guide, is crucial for the continued development and optimization of S1P receptor modulators for the treatment of autoimmune and inflammatory diseases. Further research into the specific downstream signaling events and the long-term consequences of S1PR1 modulation will continue to refine our understanding of this important class of therapeutic agents.

References

- 1. Absorption, Metabolism, and Excretion, In Vitro Pharmacology, and Clinical Pharmacokinetics of Ozanimod, a Novel Sphingosine 1-Phosphate Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ozanimod metabolites - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. researchgate.net [researchgate.net]

The Discovery and Development of Fedratinib (RP101075): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fedratinib (B1684426) (formerly known as RP101075, SAR302503, and TG101348) is a selective inhibitor of Janus kinase 2 (JAK2), a key enzyme in the signaling pathway that regulates blood cell production.[1][2] Dysregulation of the JAK-STAT pathway is a hallmark of myeloproliferative neoplasms (MPNs), including myelofibrosis.[3] This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and clinical evaluation of fedratinib, culminating in its approval for the treatment of intermediate-2 or high-risk primary or secondary myelofibrosis.

Discovery and Development Timeline

The journey of fedratinib from a promising preclinical candidate to an approved therapeutic has been marked by several key milestones and corporate transitions.

-

Discovery at TargeGen: Fedratinib was originally discovered by TargeGen, Inc.

-

Acquisition by Sanofi-Aventis: In 2010, Sanofi-Aventis acquired TargeGen and continued the development of fedratinib.

-

Clinical Hold: In 2013, the U.S. Food and Drug Administration (FDA) placed a clinical hold on fedratinib's development due to concerns about potential cases of Wernicke's encephalopathy.

-

Acquisition by Impact Biomedicines: In 2016, Impact Biomedicines acquired the rights to fedratinib from Sanofi and worked to address the clinical hold.

-

Acquisition by Celgene: Celgene acquired Impact Biomedicines in 2018, continuing the late-stage development of the drug.

-

FDA Approval: Fedratinib, under the brand name Inrebic, was approved by the FDA in August 2019 for the treatment of adults with intermediate-2 or high-risk primary or secondary (post-polycythemia vera or post-essential thrombocythemia) myelofibrosis.

Mechanism of Action

Fedratinib is a potent and selective inhibitor of JAK2. It also demonstrates inhibitory activity against FMS-like tyrosine kinase 3 (FLT3). The primary mechanism of action involves the inhibition of the JAK-STAT signaling pathway, which is constitutively activated in many patients with myelofibrosis due to mutations in genes such as JAK2, CALR, or MPL. By inhibiting JAK2, fedratinib blocks the phosphorylation of downstream STAT proteins, thereby preventing their translocation to the nucleus and the subsequent transcription of genes involved in cell proliferation and survival. This ultimately leads to the suppression of proliferation and induction of apoptosis in malignant hematopoietic cells.

Signaling Pathway Diagram

Caption: The JAK-STAT signaling pathway and the inhibitory action of Fedratinib.

Preclinical Studies

In Vitro Kinase and Cellular Assays

Fedratinib has demonstrated potent and selective inhibition of JAK2 in various in vitro assays.

Table 1: In Vitro Kinase Inhibitory Activity of Fedratinib

| Kinase | IC50 (nM) | Reference |

| JAK2 | 6 | |

| FLT3 | 25 | |

| RET | 17 | |

| JAK3 | 169 |

Experimental Protocol: General Biochemical Kinase Assay

A general protocol for determining the IC50 of an inhibitor for JAK2 involves the following steps:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a recombinant JAK2 enzyme, a suitable peptide substrate, and ATP in a buffered solution.

-

Inhibitor Addition: Fedratinib is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.

-

Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The mixture is then incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.

-

Detection: The amount of phosphorylated substrate is quantified, often using methods like radiometric assays or fluorescence-based detection.

-

IC50 Calculation: The concentration of fedratinib that inhibits 50% of the kinase activity (IC50) is determined from the dose-response curve.

Workflow for a Typical Biochemical Kinase Assay

Caption: A typical workflow for a biochemical kinase assay to determine IC50.

Cellular Proliferation and Apoptosis Assays

Fedratinib has been shown to inhibit the proliferation and induce apoptosis in various cancer cell lines, particularly those dependent on JAK2 signaling.

Table 2: Cellular Activity of Fedratinib

| Cell Line | Assay | Endpoint | Result | Reference |

| HEL (human erythroleukemia) | Proliferation | IC50 | Not specified | |

| Ba/F3-JAK2V617F | Proliferation | IC50 | Not specified | |

| cHL and MLBCL | Proliferation | Inhibition | Dose-dependent | |

| HEL and Ba/F3-JAK2V617F | Apoptosis | Induction | Dose-dependent |

Experimental Protocol: General Cellular Proliferation Assay (XTT)

-

Cell Seeding: A JAK2-dependent cell line (e.g., HEL or Ba/F3-JAK2V617F) is seeded into the wells of a microplate.

-

Compound Treatment: The cells are treated with a range of concentrations of fedratinib. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a period that allows for multiple cell divisions (e.g., 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

-

Viability Assessment: A viability reagent such as XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is added to the wells. Viable cells with active metabolism reduce the XTT to a formazan (B1609692) dye.

-

Measurement: The absorbance of the formazan product is measured using a spectrophotometer.

-

IC50 Calculation: The concentration of fedratinib that inhibits cell proliferation by 50% (IC50) is calculated.

Workflow for a Cellular Proliferation Assay

References

- 1. benchchem.com [benchchem.com]

- 2. FRACTION: protocol of a phase II study of Fedratinib and Nivolumab combination in patients with myelofibrosis and resistance or suboptimal response to JAK-inhibitor treatment of the German MPN study group (GSG-MPN) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Janus kinase-2 inhibitor fedratinib in patients with myelofibrosis previously treated with ruxolitinib (JAKARTA-2): a single-arm, open-label, non-randomised, phase 2, multicentre study - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Safety Profile of RP101075: An In-depth Technical Guide

Introduction

RP101075 is a primary and major active metabolite of Ozanimod (RPC1063), a potent and selective sphingosine-1-phosphate 1 receptor (S1P1R) agonist approved for the treatment of relapsing forms of multiple sclerosis and ulcerative colitis. As a significant circulating metabolite, the preclinical safety profile of RP101075 has been thoroughly evaluated to support the clinical development and regulatory approval of its parent drug, Ozanimod. This technical guide provides a comprehensive overview of the preclinical safety, pharmacology, and toxicology of RP101075, intended for researchers, scientists, and drug development professionals.

Mechanism of Action and Pharmacology

RP101075 is a potent sphingosine-1-phosphate receptor 1 (S1P1R) modulator. Its mechanism of action involves binding to S1P1 receptors on lymphocytes, which leads to their internalization and sequestration within the lymph nodes. This prevents the egress of lymphocytes, particularly autoreactive T cells and B cells, into the peripheral circulation and subsequently into sites of inflammation, such as the central nervous system in multiple sclerosis.

Studies have shown that RP101075 is as potent as its parent drug, Ozanimod, in its activity on the S1P1 receptor and is highly selective.[1] This selective action on S1P1R is crucial for its therapeutic effects while minimizing potential off-target effects associated with other S1P receptor subtypes.

Figure 1: Mechanism of action of RP101075.

Preclinical Safety Profile

A comprehensive nonclinical safety program was conducted for Ozanimod and its major metabolites, including RP101075, in accordance with regulatory guidelines. These studies were designed to characterize the toxicological profile, identify potential target organs, and establish a safe starting dose for clinical trials.

Acute Toxicity

Formal single-dose toxicity studies for RP101075 are not publicly available. However, the overall preclinical safety assessment of Ozanimod, which leads to the formation of RP101075, did not reveal evidence of acute toxicity at clinically relevant doses.

Repeat-Dose Toxicity

While specific No-Observed-Adverse-Effect-Levels (NOAELs) for RP101075 from dedicated repeat-dose toxicity studies are not detailed in the publicly available literature, the toxicology of Ozanimod has been extensively studied in multiple species. The FDA non-clinical review of Ozanimod indicated that the spleen, thymus, and lung were identified as target organs in both rats and monkeys, which is consistent with the pharmacological activity of S1P1R modulators leading to lymphocyte sequestration.

A study in a mouse model of cerebrovascular thrombosis showed that RP101075 did not significantly affect coagulation time, bleeding time, heart rate, and blood pressure, suggesting a favorable in vivo safety profile in this specific context.

Genotoxicity

A battery of genotoxicity studies was conducted on Ozanimod and its major human metabolites. The FDA's non-clinical review concluded that Ozanimod and its major metabolites, which would include RP101075, were negative for mutagenicity or clastogenicity. The specific assays performed and their detailed protocols are proprietary but would typically include a bacterial reverse mutation assay (Ames test), an in vitro chromosomal aberration assay or mouse lymphoma assay, and an in vivo micronucleus assay.

Table 1: Summary of Genotoxicity Profile of RP101075

| Test System | Result |

| Bacterial Reverse Mutation Assay | Negative |

| In vitro Mammalian Genotoxicity | Negative |

| In vivo Genotoxicity | Negative |

Carcinogenicity

Carcinogenicity studies are typically conducted on the parent drug. The carcinogenicity potential of Ozanimod has been evaluated, and the findings would cover the potential risks associated with its metabolites, including RP101075. Detailed results from these long-term studies are part of the confidential regulatory submissions.

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on physiological functions in relation to exposure in the therapeutic range and above. A study in mice indicated that RP101075 did not have a significant impact on heart rate or blood pressure. This is a critical safety parameter for S1P receptor modulators, as some compounds in this class have been associated with cardiovascular effects.

Metabolism and Pharmacokinetics

RP101075 is formed from Ozanimod through metabolism by monoamine oxidase B (MAO-B). Understanding the pharmacokinetic profile of RP101075 is essential for interpreting its safety data. It is a major circulating active metabolite, and its exposure levels have been well-characterized in preclinical species and humans.

Figure 2: Metabolic pathway of RP101075 formation.

Experimental Protocols

While detailed, step-by-step experimental protocols from the proprietary preclinical studies are not publicly available, the following represents a generalized workflow for the types of safety studies that would have been conducted for RP101075 based on regulatory guidelines.

General Repeat-Dose Toxicity Study Workflow

References

Methodological & Application

Application Notes and Protocols for RP101075 in a Mouse Model of Multiple Sclerosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

RP101075 is a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) modulator. S1P1 receptors play a crucial role in the egress of lymphocytes from lymph nodes. By modulating these receptors, RP101075 sequesters lymphocytes, preventing their migration into the central nervous system (CNS). This mechanism is of significant therapeutic interest in autoimmune diseases such as multiple sclerosis (MS), where the infiltration of autoreactive lymphocytes into the CNS leads to inflammation, demyelination, and neurodegeneration. RP101075 is also recognized as a major active metabolite of Ozanimod, an approved oral medication for relapsing forms of multiple sclerosis.[1][2][3]

These application notes provide a comprehensive guide for the utilization of RP101075 in the Experimental Autoimmune Encephalomyelitis (EAE) mouse model, a widely accepted preclinical model for human multiple sclerosis.[4][5] The protocols outlined below detail the induction of EAE, administration of RP101075, and subsequent evaluation of its therapeutic efficacy through clinical, histological, and immunological endpoints.

Signaling Pathway of S1P1 Receptor Modulation

The therapeutic effect of RP101075 in the context of multiple sclerosis is primarily mediated through its interaction with the S1P1 receptor on lymphocytes. The following diagram illustrates the proposed mechanism of action.

Caption: Mechanism of RP101075 action on lymphocyte trafficking.

Experimental Protocols

I. Induction of Experimental Autoimmune Encephalomyelitis (EAE)

The MOG35-55-induced EAE in C57BL/6 mice is a standard and robust model for chronic MS.

Materials:

-

Female C57BL/6 mice, 8-12 weeks old

-

Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

-

Pertussis toxin (PTX)

-

Sterile Phosphate-Buffered Saline (PBS)

-

Syringes and needles

Protocol:

-

Antigen Emulsion Preparation: Prepare an emulsion of MOG35-55 in CFA. A common concentration is 2 mg/mL of MOG35-55. Emulsify by repeatedly drawing up and expelling the mixture through a syringe or using a mechanical homogenizer until a thick, stable emulsion is formed. A drop of the emulsion should not disperse in water.

-

Immunization (Day 0): Anesthetize the mice. Subcutaneously inject 100-200 µL of the MOG35-55/CFA emulsion, typically split between two sites on the flank.

-

Pertussis Toxin Administration: On Day 0 and Day 2 post-immunization, administer pertussis toxin (typically 100-200 ng per mouse) intraperitoneally. The exact dose of PTX may need to be optimized based on the specific lot's potency.

II. Administration of RP101075

Based on protocols for the parent compound Ozanimod, a daily oral gavage is the recommended route of administration. Both prophylactic (preventive) and therapeutic (after disease onset) treatment regimens can be investigated.

Materials:

-

RP101075

-

Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)

-

Oral gavage needles

Protocol (Prophylactic):

-

Begin daily administration of RP101075 or vehicle on the day of immunization (Day 0).

-

A suggested starting dose, based on Ozanimod studies, is in the range of 0.3 - 3.0 mg/kg. Dose-response studies are recommended to determine the optimal effective dose.

-

Continue daily administration throughout the course of the experiment (typically 21-28 days).

Protocol (Therapeutic):

-

Monitor mice daily for the onset of clinical signs of EAE (see Clinical Scoring section).

-

Begin daily administration of RP101075 or vehicle upon the first appearance of clinical signs (e.g., a clinical score of 1).

-

Continue daily administration for the remainder of the study.

III. Evaluation of Therapeutic Efficacy

A. Clinical Scoring:

Daily monitoring and scoring of clinical signs are crucial for assessing disease progression and the efficacy of the treatment.

Scoring Scale:

| Score | Clinical Signs |

| 0 | No clinical signs |

| 1 | Limp tail or partial loss of tail tone |

| 2 | Hind limb weakness, but not paralysis |

| 3 | Complete hind limb paralysis |

| 4 | Hind limb paralysis and forelimb weakness |

| 5 | Moribund or dead |

Half-point scores (0.5, 1.5, 2.5, etc.) can be used for intermediate signs.

B. Histopathological Analysis:

At the end of the experiment, spinal cords are collected for histological assessment of inflammation and demyelination.

Protocol:

-

Perfuse mice with PBS followed by 4% paraformaldehyde.

-

Dissect the spinal cord and post-fix in 4% paraformaldehyde.

-

Process the tissue for paraffin (B1166041) embedding and sectioning.

-

Inflammation: Stain sections with Hematoxylin and Eosin (H&E) to visualize immune cell infiltrates.

-

Demyelination: Use Luxol Fast Blue (LFB) staining to assess the extent of myelin loss.

-

Quantify the degree of inflammation and demyelination using a semi-quantitative scoring system.

Histopathology Scoring:

| Score | Inflammation (H&E) | Demyelination (LFB) |

| 0 | No inflammatory cells | Normal white matter |

| 1 | Few scattered inflammatory cells | Rare foci of perivascular demyelination |

| 2 | Perivascular cuffs of inflammatory cells | Scattered perivascular and subpial demyelination |

| 3 | Extensive perivascular cuffs and parenchymal | Confluent areas of perivascular and subpial demyelination |

| 4 | Extensive parenchymal inflammation | Widespread, confluent demyelination |

C. Immunological Analysis:

Isolation and analysis of immune cells from the CNS can provide insights into the effect of RP101075 on immune cell infiltration.

Protocol:

-

At the study endpoint, perfuse mice with PBS.

-

Dissect the brain and spinal cord.

-

Mechanically and enzymatically dissociate the tissue to create a single-cell suspension.

-

Isolate mononuclear cells using a density gradient (e.g., Percoll).

-

Stain the isolated cells with fluorescently labeled antibodies against immune cell markers (e.g., CD4, CD8, CD45, F4/80) for analysis by flow cytometry.

Experimental Workflow

The following diagram provides a visual representation of the experimental workflow for evaluating RP101075 in the EAE mouse model.

Caption: Experimental workflow for RP101075 in the EAE mouse model.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment and control groups.

Table 1: Clinical Score Summary

| Treatment Group | N | Mean Day of Onset | Mean Peak Score | Mean Cumulative Score |

| Vehicle | ||||

| RP101075 (X mg/kg) |

Table 2: Histopathological and Immunological Outcomes

| Treatment Group | N | Mean Inflammation Score | Mean Demyelination Score | Mean CNS CD45+ Cells (x10^5) |

| Vehicle | ||||

| RP101075 (X mg/kg) |

Conclusion

These application notes provide a detailed framework for investigating the therapeutic potential of RP101075 in a mouse model of multiple sclerosis. The protocols for EAE induction, drug administration, and endpoint analysis are based on established methodologies for S1P receptor modulators. Adherence to these guidelines will facilitate the generation of robust and reproducible data for the preclinical evaluation of RP101075.

References

- 1. Ozanimod (RPC1063), a selective S1PR1 and S1PR5 modulator, reduces chronic inflammation and alleviates kidney pathology in murine systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigation into MAO B-Mediated Formation of CC112273, a Major Circulating Metabolite of Ozanimod, in Humans and Preclinical Species: Stereospecific Oxidative Deamination of (S)-Enantiomer of Indaneamine (RP101075) by MAO B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cardiac Safety of Ozanimod, a Novel Sphingosine‐1‐Phosphate Receptor Modulator: Results of a Thorough QT/QTc Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]

- 5. Active Induction of Experimental Autoimmune Encephalomyelitis (EAE) with MOG35–55 in the Mouse | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols for RP101075 in Preclinical Intracerebral Hemorrhage Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intracerebral hemorrhage (ICH) is a severe form of stroke with high rates of mortality and long-term disability. Currently, effective therapeutic options are limited. Secondary brain injury, driven by inflammation and neuronal death, is a critical target for intervention. RP101075, a selective sphingosine-1-phosphate receptor 1 (S1PR1) modulator, has shown promise in preclinical models by attenuating the inflammatory response and subsequent neurological damage. These application notes provide a comprehensive overview of the available data on RP101075 dosage and experimental protocols for its use in rodent models of ICH, primarily based on a significant study in mice, which offers a strong foundation for designing studies in rats.

Mechanism of Action

RP101075 is a selective agonist for the S1PR1. This receptor plays a crucial role in regulating the trafficking of lymphocytes from lymphoid tissues. By activating S1PR1, RP101075 is thought to sequester lymphocytes in lymph nodes, thereby reducing their infiltration into the brain parenchyma following an ICH event. This modulation of the immune response helps to decrease neuroinflammation, reduce brain edema, and protect against neuronal death in the perihematomal region.[1]

Figure 1: Proposed signaling pathway of RP101075 in intracerebral hemorrhage.

Dosage and Administration

The following dosage and administration protocol is based on a study conducted in a mouse model of ICH.[1] While species differences must be considered, this provides a critical starting point for dose-ranging studies in rats.

| Parameter | Details |

| Drug | RP101075 |

| Dosage | 1 mg/kg |

| Administration | Oral gavage |

| Frequency | Daily |

| Duration | 3 consecutive days |

| Timing | First dose 30 minutes post-ICH induction |

| Vehicle | Not specified in the cited study |

Experimental Protocols

Intracerebral Hemorrhage Models in Rodents

Two primary models are utilized to induce ICH in rodents: the autologous blood infusion model and the bacterial collagenase injection model.[2][3][4] The choice of model can influence the inflammatory response and the progression of injury.

1. Autologous Blood Infusion Model

This model is effective for studying the effects of the hematoma itself and the resulting perihematomal injury.

-

Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).

-

Stereotaxic Surgery: Place the animal in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.

-

Burr Hole: Drill a small burr hole over the target brain region (e.g., striatum or cortex).

-

Blood Collection: Collect a specified volume of arterial blood from the animal's tail or femoral artery. The volume can be adjusted to create different injury severities (e.g., 100 µL, 130 µL, or 160 µL).

-

Intracerebral Injection: Using a Hamilton syringe, slowly infuse the autologous blood into the target brain region.

-

Closure: After injection, slowly retract the needle, seal the burr hole with bone wax, and suture the scalp incision.

-

Post-operative Care: Provide appropriate post-operative care, including analgesia and monitoring.

2. Collagenase Injection Model

This model induces hemorrhage by enzymatic degradation of the blood vessel walls, which may more closely mimic the vascular rupture seen in some human ICH cases.

-

Anesthesia and Stereotaxic Surgery: Follow the same initial steps as the autologous blood infusion model.

-

Collagenase Injection: Inject a specific concentration and volume of bacterial collagenase (e.g., 0.075–0.4 U) into the target brain region. This will induce a progressive hemorrhage over several hours.

-

Closure and Post-operative Care: Complete the procedure as described for the blood infusion model.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of RP101075 in a rat model of ICH.

Figure 2: Experimental workflow for RP101075 studies in ICH models.

Outcome Measures and Data Presentation

A comprehensive evaluation of RP101075's efficacy should include behavioral, histological, and molecular assessments.

Quantitative Data Summary

The following table summarizes the key quantitative findings from the preclinical study of RP101075 in a mouse ICH model.

| Outcome Measure | RP101075 Treatment Effect |

| Neurological Deficits | Significantly attenuated |

| Brain Edema | Significantly reduced |

| Brain Infiltration of Immune Cells | Reduced counts of brain-infiltrating lymphocytes, neutrophils, and microglia |

| Cytokine Expression | Reduced levels of interleukin-1β and tumor necrosis factor-α in brain homogenates |

| Blood-Brain Barrier Integrity | Enhanced |

| Neuronal Death (TUNEL staining) | Alleviated neuronal death in the perihematomal area |

| Hematoma Volume | Not significantly altered |

Assessment Protocols

-

Neurological Deficit Scoring: Neurological function can be assessed using established scoring systems such as the Longa score or specific motor tests like the foot fault test and cylinder test.

-

Brain Water Content: To quantify brain edema, the wet weight-dry weight method can be used on brain tissue samples from the ipsilateral and contralateral hemispheres.

-

Hematoma and Lesion Volume: Brains can be sectioned and stained (e.g., with H&E) to measure the hematoma and lesion volumes using image analysis software.

-

Immunohistochemistry and Immunofluorescence: These techniques can be used to quantify the infiltration of immune cells (e.g., microglia, neutrophils, lymphocytes) and to assess neuronal apoptosis (e.g., TUNEL staining).

-

ELISA or Western Blot: Protein levels of inflammatory cytokines (e.g., TNF-α, IL-1β) in brain tissue homogenates can be quantified using these methods.

Conclusion

RP101075 demonstrates significant therapeutic potential for intracerebral hemorrhage by modulating the S1PR1 pathway to reduce neuroinflammation and subsequent brain injury. The provided dosage information from a mouse model serves as a valuable starting point for designing studies in rats. Researchers should carefully select the most appropriate ICH model and a comprehensive set of outcome measures to thoroughly evaluate the efficacy of RP101075. Further investigation into the dose-response relationship and therapeutic window in rat models is warranted to advance the translational potential of this promising compound.

References

Application Notes and Protocols for In Vivo Administration of RP101075

For Researchers, Scientists, and Drug Development Professionals

Introduction

RP101075 is a potent and selective agonist of the sphingosine-1-phosphate receptor 1 (S1PR1).[1] As an active metabolite of Ozanimod (RPC1063), a drug used in the treatment of multiple sclerosis, RP101075 plays a crucial role in modulating the immune system.[2][3] Specifically, its action on S1PR1 on lymphocytes leads to their sequestration in lymph nodes, preventing their migration to sites of inflammation.[4] This mechanism of action makes RP101075 a valuable tool for in vivo research in autoimmune diseases and other inflammatory conditions. These application notes provide a detailed protocol for the dissolution and administration of RP101075 for in vivo studies, particularly in murine models.

Data Presentation

Pharmacokinetic Parameters of RP101075 in Humans

The following table summarizes key pharmacokinetic parameters of RP101075 observed in human studies following the administration of its parent drug, Ozanimod. These parameters can provide a useful reference for designing preclinical in vivo studies.

| Parameter | Value | Reference |

| Time to Maximum Concentration (Tmax) | ~6 - 10 hours | [5] |

| Elimination Half-Life (t½) | ~19 - 22 hours | |

| Primary Route of Metabolism | Further metabolism by monoamine oxidase B (MAO-B) | |

| Potency (EC50 on S1P1R) | 0.185 nM (in vitro) |

Note: This data is derived from human studies involving the oral administration of Ozanimod, of which RP101075 is a metabolite. Pharmacokinetic profiles in preclinical models, such as mice, may vary.

Signaling Pathway

The diagram below illustrates the signaling pathway initiated by the binding of RP101075 to the S1PR1.

Caption: S1PR1 Signaling Pathway Activated by RP101075.

Experimental Protocols

I. Protocol for Dissolving RP101075

Objective: To prepare a stock solution and a final dosing solution of RP101075 suitable for intravenous administration in mice.

Disclaimer: The following vehicle composition is a recommendation based on common practices for formulating poorly water-soluble compounds for in vivo use. The optimal vehicle for RP101075 should be determined empirically by the researcher. It is crucial to perform a small-scale tolerability study in a few animals before proceeding with a large-scale experiment.

Materials:

-

RP101075 powder

-

Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

-

PEG300 (Polyethylene glycol 300), sterile

-

Tween 80 (Polysorbate 80), sterile

-

Sterile saline (0.9% NaCl)

-

Sterile, pyrogen-free microcentrifuge tubes

-

Sterile pipette tips

-

Vortex mixer

-